S-sulfopante-theine

Descripción

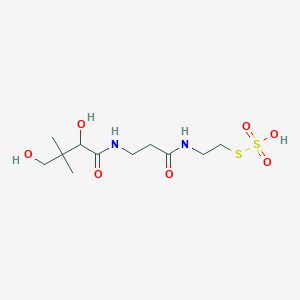

S-Sulfopantetheine (synonyms: Pantetheine sulfonate, Thiosulfuric acid ester derivative) is a sulfur-containing organic compound classified as an anionic surfactant within the sulfonate subclass . Its structure features a pantetheine backbone modified with a sulfonate (-SO₃⁻) group, which confers water solubility and surface-active properties.

Propiedades

Fórmula molecular |

C11H22N2O7S2 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfosulfanylethylamino)propyl]amino]butane |

InChI |

InChI=1S/C11H22N2O7S2/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20/h9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20) |

Clave InChI |

XZYZGXXLESEEBE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Comparison

Key Compounds :

S-Sulfocysteine (CAS 1637-71-4): A cysteine derivative with a sulfonate group, molecular formula C₃H₇NO₅S₂ .

Sulfobetaines (e.g., 3-(Decyldimethylammonio)propanesulfonate): Zwitterionic surfactants with sulfonate and quaternary ammonium groups .

Potassium Perfluorobutane Sulfonate (CAS 29420-49-3): A perfluorinated sulfonate with high environmental persistence .

Structural Features :

- S-Sulfopantetheine : Combines a pantothenic acid-derived moiety with a sulfonate group, enabling amphiphilicity.

- S-Sulfocysteine : Simpler structure with a sulfonate directly attached to cysteine, favoring redox biochemistry applications .

- Sulfobetaines : Dual-charged (zwitterionic) structures ideal for stabilizing proteins in solution .

- Perfluorobutane Sulfonates : Fully fluorinated carbon chains confer extreme thermal/chemical stability but raise environmental toxicity concerns .

Functional and Application Comparison

Key Findings :

- Surface Activity : S-Sulfopantetheine and sulfobetaines both act as surfactants but differ in charge (anionic vs. zwitterionic), affecting their compatibility with biological systems .

- Biochemical Utility : S-Sulfocysteine’s thiol group enables disulfide bond formation, unlike S-sulfopantetheine, which is more suited for lipid micelle stabilization .

- Environmental Impact : Perfluorobutane sulfonates exhibit severe environmental persistence, contrasting with the biodegradable nature of sulfobetaines and S-sulfocysteine .

Stability :

- S-Sulfopantetheine’s stability in aqueous solutions depends on pH, degrading under strong acidic/basic conditions.

- Perfluorobutane sulfonates resist hydrolysis and thermal degradation, contributing to their environmental hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.